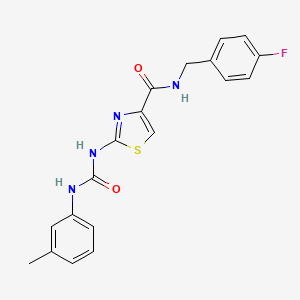

N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is part of a class of compounds that include thiazole and carboxamide functional groups, known for their varied biological activities. Research in this domain often explores these compounds for their potential therapeutic applications, including their role as inhibitors against specific enzymes or receptors.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves multi-step reactions that might include the formation of thiazole rings through cyclization processes, followed by functionalization steps. For instance, the synthesis of similar compounds often employs strategies like the coupling of halogenated precursors with sulfur sources or the amidation of ester intermediates to introduce carboxamide functionalities (Gebeyehu et al., 1983).

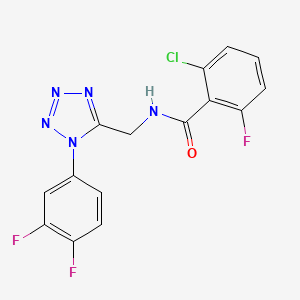

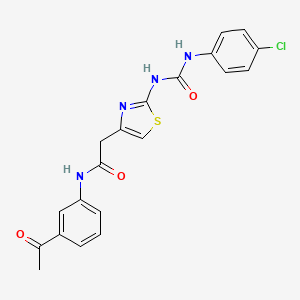

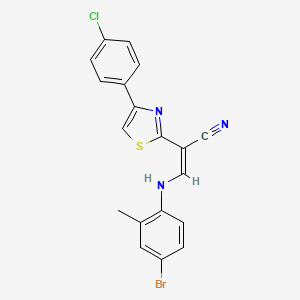

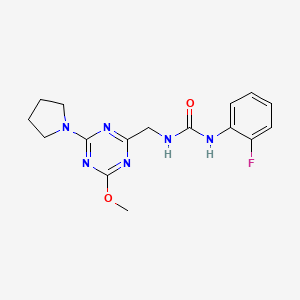

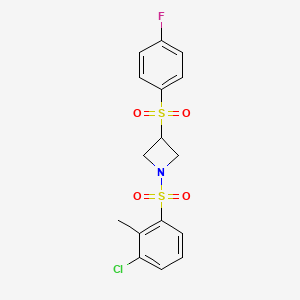

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized using techniques like X-ray diffraction, revealing details such as crystalline forms and intermolecular interactions. These structural analyses are crucial for understanding the compound's potential interactions with biological targets (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide and related compounds have been synthesized and characterized through various spectroscopic and analytical techniques. These compounds have been explored for their nonlinear optical (NLO) properties, charge transfer capabilities, and frontier molecular orbitals (FMOs) analysis. The study suggests these compounds possess significant NLO character, implying their potential in technology applications related to charge transfer and chemical activities (Haroon et al., 2019).

Metabolic Fate and Excretion

Research on the metabolism and disposition of compounds structurally similar to N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, including their use in drug discovery and the exploration of metabolic pathways, has utilized 19F-NMR spectroscopy. This approach supports the selection of candidates for further development by elucidating the metabolic fate and excretion patterns in rats and dogs (Monteagudo et al., 2007).

Antimicrobial and Antituberculosis Activity

Some derivatives of N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide have been investigated for their antimicrobial and antituberculosis activities. Specifically, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in the development of new antituberculosis agents (Jeankumar et al., 2013).

Fluorescence and Electrochromism

Compounds with a thiazolothiazole core, similar in structure to N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, exhibit strong fluorescence and distinctive reversible electrochromism. This property is of interest for optoelectronic, electron transfer sensing, and other photochemical applications, showcasing the multifunctional use of such materials (Woodward et al., 2017).

Anti-inflammatory and Antinociceptive Activities

Research on thiazolo[3,2-a]pyrimidine derivatives, structurally related to N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, has shown significant anti-inflammatory and antinociceptive activities. These findings suggest the potential therapeutic applications of these compounds in treating inflammation and pain (Alam et al., 2010).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c1-12-3-2-4-15(9-12)22-18(26)24-19-23-16(11-27-19)17(25)21-10-13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYXXUFIOCHXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)

![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)